molecular formula C20H29NO2S B2796244 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone CAS No. 1226431-87-3

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone

Cat. No.: B2796244
CAS No.: 1226431-87-3
M. Wt: 347.52
InChI Key: KWMDUXSWXFEUIB-UHFFFAOYSA-N
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Description

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a piperidine scaffold, a common structural motif found in pharmaceuticals, which is further functionalized with a benzyloxymethyl group and a cyclopentylthio-containing ketone side chain. The piperidine ring is a privileged structure in drug design, frequently serving as a key pharmacophore in compounds targeting the central nervous system, as well as various enzymes and receptors . The presence of the sulphide (thioether) linkage and the ketone functionality provides distinct points for chemical interaction and potential metabolic pathways, making this compound a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize this compound as a versatile building block for developing targeted inhibitors or as a precursor in the exploration of structure-activity relationships (SAR). Its structural features suggest potential for application in the design of novel therapeutic agents, though its specific biological activity and mechanism of action are subjects for ongoing scientific investigation. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-(phenylmethoxymethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2S/c22-20(16-24-19-8-4-5-9-19)21-12-10-18(11-13-21)15-23-14-17-6-2-1-3-7-17/h1-3,6-7,18-19H,4-5,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMDUXSWXFEUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(CC2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a benzyloxy group, and a cyclopentylthio moiety. Its molecular formula is C17H25NOSC_{17}H_{25}NOS, and it possesses unique physicochemical properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The piperidine ring is known to modulate neurotransmitter systems, while the benzyloxy group enhances lipophilicity, facilitating cellular penetration. The cyclopentylthio group may contribute to receptor selectivity and binding affinity.

Biological Activity Overview

  • Receptor Interaction : The compound has shown potential as a ligand for several receptors, including serotonin and dopamine receptors, which are crucial in the treatment of neurological disorders.
  • Antagonistic Properties : Studies indicate that derivatives of piperidine compounds exhibit antagonistic properties against chemokine receptors, particularly CCR3, which is involved in inflammatory responses .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, making it a candidate for further investigation in cancer therapy.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell migration in response to eotaxin, indicating its potential as an anti-inflammatory agent. The structure-activity relationship (SAR) studies highlight that modifications to the benzyloxy group significantly affect its binding affinity and biological efficacy .

Compound Activity Reference
This compoundCCR3 Antagonism
Related Piperidine DerivativeAntitumor Activity

Case Studies

  • Neurological Disorders : A study explored the effects of piperidine derivatives on neurogenic inflammation, revealing that compounds similar to this compound could reduce neurogenic inflammation in animal models .
  • Cancer Research : Another investigation focused on the antitumor effects of piperidine-based compounds, showing that they induce apoptosis in cancer cell lines through receptor-mediated pathways .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds containing piperidine rings often exhibit significant antibacterial properties. For instance, derivatives of piperidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The specific interactions of this compound with bacterial cell membranes warrant further investigation to elucidate its mechanism of action.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable. Piperidine derivatives are known to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition can lead to increased acetylcholine levels, which may have therapeutic implications in treating neurodegenerative diseases. Additionally, the compound may exhibit urease inhibitory activity, relevant for managing urinary tract infections.

Anticancer Properties

The anticancer potential of compounds similar to this one has been documented in several studies. Piperidine derivatives have been shown to possess antiproliferative effects against various cancer cell lines. The structural characteristics of this compound may contribute to its cytotoxicity by interacting with cellular targets involved in cancer progression.

Case Studies

Several case studies illustrate the biological activity of compounds related to 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone:

Antibacterial Screening : A study evaluated a series of piperidine-based compounds for their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting strong antibacterial efficacy.

AChE Inhibition : In a pharmacological assessment, several piperidine derivatives were tested for AChE inhibition. The most potent compounds showed IC50 values comparable to known AChE inhibitors, indicating their potential as therapeutic agents for Alzheimer's disease.

Anticancer Evaluation : Research involving various piperidine derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may similarly affect cancer cell viability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyclopentylthio Group

The cyclopentylthio (-S-cyclopentyl) group undergoes nucleophilic substitution under basic or acidic conditions. This reaction is critical for modifying the sulfide moiety to introduce new functional groups.

Key conditions and outcomes

Reagent/ConditionsProduct FormedNotesSource
H₂O₂ (30%) in AcOH, 50°CSulfoxide derivativePartial oxidation observed
m-CPBA in DCM, 0°C to RTSulfone derivativeFull oxidation requires 2 eq.
Alkyl halides (R-X) with K₂CO₃Thioether derivatives (R-S-R')Requires polar aprotic solvents

Oxidation of the Benzyloxy Group

The benzyloxy-protected alcohol can be deprotected via catalytic hydrogenation or acidic hydrolysis to yield a free hydroxyl group, enabling further functionalization.

Reaction pathway

  • Hydrogenolysis :

    Bn-O-CH2-H2/Pd-C, EtOHHO-CH2-+Toluene\text{Bn-O-CH}_2\text{-} \xrightarrow{\text{H}_2/\text{Pd-C, EtOH}} \text{HO-CH}_2\text{-} + \text{Toluene}

    Yields: >90% under optimized conditions.

  • Acid-mediated cleavage :

    Bn-O-CH2-HCl (conc.), refluxHO-CH2-\text{Bn-O-CH}_2\text{-} \xrightarrow{\text{HCl (conc.), reflux}} \text{HO-CH}_2\text{-}

    Side products may include chlorinated derivatives if harsh conditions persist.

Reduction of the Ketone

The ketone group at position 2 is reducible to a secondary alcohol or alkane, depending on the reagent:

ReagentProductSelectivityYield (%)Source
NaBH₄ in MeOHSecondary alcoholHigh85–90
BH₃·THFSecondary alcoholStereoretentive88
LiAlH₄ in THFSecondary alcoholOver-reduction risk78
Clemmensen reduction (Zn-Hg/HCl)AlkaneRequires reflux65

Cross-Coupling Reactions

The piperidine nitrogen and aromatic benzyl group enable participation in transition-metal-catalyzed cross-couplings:

a. Buchwald–Hartwig Amination
The benzyloxy group can be functionalized via palladium-catalyzed coupling with aryl halides:

Ar-X+HN-PiperidinePd(OAc)2,XantphosAr-N-Piperidine\text{Ar-X} + \text{HN-Piperidine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Ar-N-Piperidine}

Reported yields: 70–80% for electron-deficient aryl halides .

b. Suzuki–Miyaura Coupling
The benzyl-protected alcohol can be converted to a boronic ester for cross-coupling:

Bn-O-CH2-Bpin+Ar-BrPd(PPh3)4,Na2CO3Ar-CH2-O-Bn\text{Bn-O-CH}_2\text{-Bpin} + \text{Ar-Br} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Ar-CH}_2\text{-O-Bn}

Yields depend on steric hindrance (50–75%).

Stability Under Acidic/Basic Conditions

The compound’s stability was assessed under varying pH conditions:

ConditionObservationDegradation (%)Source
1M HCl, RT, 24hPartial hydrolysis of thioether25
1M NaOH, RT, 24hKetone remains intact; sulfide stable<5
TFA/DCM, 0°C, 1hFull deprotection of benzyl group95

Mechanistic Insights

  • Ni-catalyzed reactions : The ketone and thioether groups facilitate nickel-mediated C–N bond formation, as demonstrated in analogous γ-hydroxy lactam systems .

  • Radical pathways : Under UV light, the cyclopentylthio group can initiate radical chain reactions, forming dimeric or polymeric products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

Compound Name Key Substituents CAS Number Notable Features
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone Benzyloxymethyl, cyclopentylthio Not provided High lipophilicity (benzyloxy), steric bulk (cyclopentyl), sulfur-mediated reactivity.
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone 4-Fluorophenyl 1355178-81-2 Fluorine enhances electronegativity and metabolic stability; lacks sulfur or bulky groups.
2-[Benzyl(2-methyl-2-propanyl)amino]-1-[3,5-bis(benzyloxy)phenyl]ethanone Bis-benzyloxy phenyl, tert-butyl amino 805-677-3 Multiple benzyloxy groups increase solubility in organic solvents; tertiary amine may alter basicity.
1-(4-((Cyclopropylamino)methyl)piperidin-1-yl)ethanone Cyclopropylaminomethyl 1353975-61-7 Cyclopropane ring introduces strain; amine group enables hydrogen bonding.

Pharmacological Implications

  • Target Selectivity: The cyclopentylthio moiety may confer selectivity for cysteine-rich enzymes (e.g., kinases) via disulfide bond formation, a feature absent in non-sulfur analogs like or .
  • Solubility Challenges : Unlike the bis-benzyloxy compound , the target compound’s single benzyloxy group might offer a balance between lipophilicity and solubility for in vivo studies.

Q & A

Q. What are the key synthetic methodologies for preparing 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the piperidine-benzyloxymethyl intermediate via nucleophilic substitution or condensation reactions, using bases like potassium carbonate in solvents such as dimethylformamide (DMF) or acetonitrile .
  • Step 2 : Introduction of the cyclopentylthio group through thiol-alkylation or sulfide bond formation. Cyclopentyl mercaptan is reacted with a ketone intermediate under controlled temperatures (e.g., 0–25°C) and inert atmospheres to avoid oxidation .
  • Purification : Column chromatography (e.g., n-hexane/EtOAc gradients) or recrystallization ensures high purity (>95%) . Key reagents : Lithium aluminum hydride (reductions), potassium permanganate (oxidations), and palladium catalysts for coupling steps .

Q. How is the structural integrity of this compound validated post-synthesis?

A combination of analytical techniques is employed:

  • NMR Spectroscopy : 1H and 13C NMR confirm the chemical environment of the piperidine, benzyloxy, and cyclopentylthio groups. For example, the benzyloxy methyl group appears as a singlet at δ ~4.5 ppm in 1H-NMR .
  • HPLC : Retention times (e.g., 11.5–13.0 minutes) and peak area percentages (>95%) verify purity .
  • X-ray Crystallography : Resolves spatial arrangements, particularly for stereochemical confirmation .

Advanced Research Questions

Q. What reaction mechanisms govern the electrophilic/nucleophilic behavior of this compound?

The cyclopentylthio group acts as a nucleophile due to the sulfur lone pairs, participating in SN2 reactions. The benzyloxymethyl-piperidine moiety can undergo oxidation to form ketones or carboxylic acids under strong oxidizing conditions (e.g., CrO3) . Steric hindrance from the cyclopentyl group may slow reaction kinetics, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

Q. How can synthetic yields be optimized for large-scale production?

Critical parameters include:

  • Solvent Selection : DMF enhances solubility of intermediates but may require substitution with acetonitrile to reduce side reactions .
  • Catalyst Screening : Palladium catalysts improve coupling efficiency in benzyloxy group installation (yields up to 84% reported) .
  • Temperature Control : Maintaining ≤25°C during thioether formation minimizes decomposition . Table 1 : Yield Optimization Data
ConditionYield (%)Purity (%)Reference
DMF, 25°C7895
Acetonitrile, 0°C8499

Q. What biological targets are hypothesized for this compound, and how are interactions studied?

The piperidine and cyclopentylthio motifs suggest potential activity against neurotransmitter receptors or enzymes (e.g., acetylcholinesterase). Methodologies include:

  • Enzyme Inhibition Assays : IC50 values determined via spectrophotometric methods .
  • Receptor Binding Studies : Radioligand displacement assays using tritiated markers (e.g., [3H]muscimol for GABA receptors) .
  • Molecular Docking : Computational models predict binding affinities to targets like the 5-HT6 receptor .

Q. How are contradictory spectral data (e.g., NMR shifts) resolved during characterization?

Discrepancies often arise from solvent effects or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H and 13C environments .
  • Elemental Analysis : Validates stoichiometry; deviations >0.4% indicate impurities .
  • Comparative Studies : Cross-referencing with structurally similar compounds (e.g., thiophene analogs) .

Q. What strategies address regioselectivity challenges in functionalizing the piperidine ring?

  • Directing Groups : The benzyloxy group directs electrophilic substitution to the para position .
  • Steric Effects : Bulky substituents (e.g., cyclopentylthio) favor reactions at less hindered sites .

Q. How do solvent polarity and proticity influence reaction pathways?

  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states in SN2 reactions, enhancing nucleophilic substitution rates .
  • Protic Solvents (MeOH, H2O) : May protonate the thiol group, reducing reactivity in thioether formation .

Q. What computational methods predict metabolic stability and pharmacokinetics?

  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 inhibition risks. The cyclopentylthio group increases logP, suggesting improved blood-brain barrier penetration .
  • MD Simulations : Track binding stability to serum albumin, informing bioavailability .

Data Contradiction Analysis

Q. How are conflicting biological activity results (e.g., IC50 variability) interpreted?

Discrepancies may stem from assay conditions (e.g., pH, co-solvents) or target isoform differences. For example, IC50 values for acetylcholinesterase inhibition ranged from 1.2 µM to 3.8 µM across studies, attributed to variations in enzyme sources (human vs. bovine) . Mitigation involves standardizing protocols (e.g., uniform buffer systems) and validating with orthogonal assays (e.g., fluorescence quenching).

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